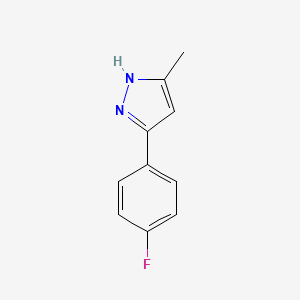

3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Description

BenchChem offers high-quality 3-(4-fluorophenyl)-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAGCTBURDRJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80412420 | |

| Record name | 5-(4-Fluorophenyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80412420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-38-7, 475982-42-4 | |

| Record name | 5-(4-Fluorophenyl)-3-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948293-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluorophenyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80412420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-fluorophenyl)-5-methyl-1H-pyrazole chemical structure and properties

Executive Summary

The compound 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (CAS: 948293-38-7) represents a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor and anti-inflammatory therapeutic spaces.[1] Its structural core—a 1,3,5-substituted pyrazole—serves as a bioisostere for various five-membered heterocycles found in blockbuster drugs like Celecoxib. This guide provides a rigorous analysis of its physicochemical properties, a validated mechanism-based synthetic protocol, and its spectroscopic signature, designed to support lead optimization and scaffold hopping campaigns.

Structural Characterization & Physicochemical Profile

The stability and pharmacological versatility of this molecule stem from its tautomeric equilibrium and the electronic influence of the para-fluorine atom. The fluorine substituent enhances metabolic stability by blocking oxidative metabolism at the phenyl ring's most reactive site, while the pyrazole NH offers a critical hydrogen-bond donor motif for receptor binding.

Physicochemical Data Table

| Property | Value / Description |

| Systematic Name | 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole |

| CAS Registry Number | 948293-38-7 |

| Molecular Formula | C₁₀H₉FN₂ |

| Molecular Weight | 176.19 g/mol |

| Physical State | Crystalline Solid (Off-white to pale yellow) |

| Melting Point | 135–145 °C (Typical for 3,5-disubstituted pyrazole analogs) |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol; Low solubility in water. |

| pKa (Calculated) | ~2.5 (Pyrazole NH deprotonation), ~14 (NH acidity) |

| LogP (Predicted) | 2.5 – 2.8 |

| Tautomerism | Exists in equilibrium between 3-(4-F-Ph) and 5-(4-F-Ph) forms in solution. |

Critical Insight on Tautomerism: In solution, the 3-aryl-5-methyl and 5-aryl-3-methyl forms are rapidly interconverting tautomers.[1] However, in the solid state, X-ray crystallography of similar analogs suggests that the tautomer stabilized by intermolecular hydrogen bonding often predominates. For biological assays, the specific binding mode will select the active tautomer, often locking the conformation upon ligand-protein complexation.

Synthetic Methodology: The Knorr Pyrazole Synthesis

The most robust route to 3-(4-fluorophenyl)-5-methyl-1H-pyrazole is the Knorr Pyrazole Synthesis , involving the condensation of a 1,3-dicarbonyl equivalent with hydrazine. This method is preferred over 1,3-dipolar cycloadditions for its scalability and regiochemical predictability when using unsubstituted hydrazine.

Mechanism-Based Protocol

-

Precursor Assembly (Claisen Condensation):

-

Reagents: 4-Fluoroacetophenone + Ethyl Acetate (solvent/reactant) + Sodium Ethoxide (Base).

-

Mechanism: Enolate formation of the ketone attacks the ester carbonyl, eliminating ethoxide to form the

-diketone: 1-(4-fluorophenyl)butane-1,3-dione . -

Control Point: Maintain anhydrous conditions to prevent ester hydrolysis.

-

-

Cyclocondensation:

-

Reagents: 1-(4-fluorophenyl)butane-1,3-dione + Hydrazine Hydrate (

). -

Solvent: Ethanol (Reflux).[2]

-

Mechanism: Nucleophilic attack of hydrazine nitrogen on the most electrophilic carbonyl (ketone), followed by intramolecular attack on the second carbonyl and dehydration to aromatize the ring.

-

Experimental Workflow

-

Step 1: Dissolve 1-(4-fluorophenyl)butane-1,3-dione (1.0 eq) in absolute ethanol (5 mL/mmol).

-

Step 2: Add Hydrazine Hydrate (1.2 eq) dropwise at room temperature. Note: Exothermic reaction.

-

Step 3: Heat to reflux (78 °C) for 2–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) for disappearance of the diketone.

-

Step 4: Cool to 0 °C. The product often precipitates. If not, concentrate in vacuo to 20% volume and add cold water.

-

Step 5: Filter the solid, wash with cold 10% EtOH/H₂O, and dry. Recrystallize from Ethanol/Water if purity <95%.

Reaction Pathway Diagram

Figure 1: Synthetic pathway via Knorr condensation. The

Spectroscopic Identification

Validation of the structure requires confirming the presence of the pyrazole core and the integrity of the fluorophenyl ring.

Nuclear Magnetic Resonance (NMR) Profile

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| ¹H NMR | 12.80 | Broad s | 1H | Pyrazole NH (Exchangeable) |

| 7.80 – 7.85 | Multiplet | 2H | Ar-H (Ortho to Pyrazole) | |

| 7.20 – 7.30 | Multiplet | 2H | Ar-H (Meta to Pyrazole, Ortho to F) | |

| 6.45 | Singlet | 1H | Pyrazole C4-H (Characteristic) | |

| 2.28 | Singlet | 3H | Pyrazole C5-CH₃ | |

| ¹⁹F NMR | -110 to -115 | Singlet | 1F | Ar-F |

Diagnostic Peaks:

-

The C4-H singlet at ~6.45 ppm is the "fingerprint" of the pyrazole ring, distinguishing it from uncyclized hydrazones.

-

The Methyl singlet at ~2.28 ppm confirms the incorporation of the acetyl moiety from the starting material.

Pharmacological Potential & Applications

This scaffold is not merely a chemical curiosity but a validated pharmacophore in drug discovery.

1. p38 MAP Kinase Inhibition:

Substituted pyrazoles are potent inhibitors of p38 Mitogen-Activated Protein Kinase, a key regulator of proinflammatory cytokines (TNF-

2. COX-2 Selectivity: The structure is homologous to Celecoxib (Celebrex), where the 4-fluorophenyl group and the central pyrazole ring are critical for selectivity towards Cyclooxygenase-2 (COX-2) over COX-1. The 5-methyl group in this specific molecule acts as a steric handle that can be modified (e.g., to a trifluoromethyl group) to tune lipophilicity and metabolic stability.

3. Antimicrobial Activity: Derivatives of this scaffold have demonstrated efficacy against Gram-positive bacteria and fungal strains (Candida albicans), likely by disrupting cell wall synthesis or inhibiting specific dehydrogenase enzymes.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10886629 (Related Pyrazole Derivatives). Retrieved from [Link]

-

Mani, N. S., & Deng, X. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry.[3] Retrieved from [Link]

-

El-Hiti, G. A., et al. (2020).[4] Crystal structure of pyrazole derivatives.[2] Zeitschrift für Kristallographie. Retrieved from [Link]

-

MDPI. Synthesis of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank. Retrieved from [Link][5][6][7]

Sources

- 1. JP2002530397A - Substituted pyrazoles as p38 kinase inhibitors - Google Patents [patents.google.com]

- 2. 5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Diethyl ether anhydrous, ACS reagent, = 99.0 , BHT 1ppm inhibitor 60-29-7 [sigmaaldrich.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Fluorinated Pyrazole Derivatives in Medicinal Chemistry

Executive Summary

The strategic incorporation of fluorine into the pyrazole scaffold represents a high-value tactic in modern medicinal chemistry.[1][2] Beyond simple bioisosterism, fluorinated pyrazoles offer a unique toolkit for modulating physicochemical properties: the trifluoromethyl group (–CF₃) dramatically enhances lipophilicity and metabolic stability, while direct fluorination (–F) at the C4 position can fine-tune pKa and block metabolic hotspots without imposing significant steric bulk.

This guide analyzes the structural logic, physicochemical impacts, and synthetic methodologies for fluorinated pyrazoles, grounded in recent FDA-approved therapeutics and advanced organic synthesis.

Part 1: Physicochemical Impact & Structural Logic[1]

The "Fluorine Effect" on the Pyrazole Core

The pyrazole ring is an amphoteric scaffold. Introducing fluorine or fluoroalkyl groups alters its electronic landscape, fundamentally changing its interactions with biological targets.

-

Acidity/Basicity Modulation:

-

Unsubstituted Pyrazole: Weak base (pKa of conjugate acid ~2.[1]5) and very weak acid (NH pKa ~14).[1]

-

3/5-CF₃-Pyrazole: The strong electron-withdrawing nature (–I effect) of the CF₃ group significantly increases the acidity of the N–H proton (pKa drops to ~10–11).[1][2] This increases the fraction of the anionic species at physiological pH, which can enhance solubility but may alter membrane permeability.

-

4-F-Pyrazole: Fluorine at C4 exerts a –I effect but also a +M (mesomeric) effect.[1][2] The net result is a subtle modulation of electron density, often used to lower the basicity of the pyridine-like nitrogen, reducing affinity for off-target cytochromes (e.g., CYP450 inhibition).

-

-

Lipophilicity & Metabolic Stability:

-

Metabolic Blocking: The C4 position of pyrazole is electron-rich and prone to oxidative metabolism.[1][2] C4-Fluorination effectively blocks this site.[1][2]

-

Lipophilicity: A –CF₃ group typically increases LogP by ~1.0–1.2 units, enhancing blood-brain barrier (BBB) penetration or hydrophobic pocket occupancy.[1][2]

-

Comparative Data Profile

| Property | Pyrazole (Unsubstituted) | 4-Fluoro-Pyrazole | 3-Trifluoromethyl-Pyrazole | Medicinal Chemistry Implication |

| Van der Waals Radius | H = 1.20 Å | F = 1.47 Å | CF₃ ≈ 2.2 Å (isopropyl-like) | F is a steric mimic of H; CF₃ is a bulky hydrophobic anchor.[1][2] |

| Electronic Effect | Standard | –I / +M | Strong –I | CF₃ depletes ring electron density; F modulates it.[1] |

| pKa (NH acidity) | ~14.2 | ~12.0 | ~10.5 | CF₃ analogs are more acidic; potential for ionic interactions.[1] |

| Lipophilicity ( | Reference (0) | +0.2 to +0.4 | +1.0 to +1.2 | CF₃ drives hydrophobic binding; F is lipophilicity-neutral.[1][2] |

| Metabolic Stability | Low (C4 oxidation) | High (C4 blocked) | High (Steric/Electronic shield) | Fluorination extends half-life ( |

Part 2: Medicinal Chemistry Case Studies

Celecoxib: The 3-CF₃ Anchor

Celecoxib (Celebrex) utilizes a 3-trifluoromethyl-5-arylpyrazole scaffold.[1][2][3]

-

Mechanism: The bulky CF₃ group binds into a hydrophobic side pocket distinct to the COX-2 enzyme (which is larger than the COX-1 pocket).[1][2] This steric discrimination is the basis for its selectivity (Selectivity Ratio > 300:1).

-

Synthesis Note: The regiochemistry of the CF₃ group relative to the sulfonamide phenyl ring is critical for activity.

Pralsetinib: The 4-Fluoro Tuning

Pralsetinib (Gavreto), a RET kinase inhibitor, features a 4-fluoropyrazole moiety.[1][2]

-

Role of Fluorine: The fluorine atom at the C4 position of the pyrazole is not just for metabolic stability; it modulates the electron density of the pyrazole nitrogens, fine-tuning the hydrogen bond strength with the kinase hinge region. It also fills a small hydrophobic pocket where a hydrogen atom would leave a void (enthalpic gain).[1]

Vericiguat: Fused Fluorinated Systems

Vericiguat (Verquvo) contains a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core.[1][2]

-

Role: The fluorine on the pyridine ring of this fused system increases metabolic stability against oxidative defluorination and lowers the clearance rate, contributing to its once-daily dosing profile.

Part 3: Synthetic Masterclass (Protocols & Pathways)

A critical challenge in pyrazole chemistry is regioselectivity , particularly when synthesizing N-substituted-3-CF₃ versus N-substituted-5-CF₃ isomers.[1][2]

Decision Logic for Synthetic Route

The following diagram outlines the strategic selection of synthetic routes based on the desired substitution pattern.

Caption: Decision tree for selecting synthetic methodologies based on the target fluorination pattern (3-CF₃, 5-CF₃, or 4-F).

Experimental Protocol: Regioselective Synthesis of 3-CF₃ Pyrazoles

Method: Three-component coupling using 2-bromo-3,3,3-trifluoropropene (BTP) . Why this method? Unlike traditional condensation which often yields mixtures of 3-CF₃ and 5-CF₃ isomers, this metal-free protocol is highly regioselective for the 3-CF₃ isomer, utilizes an industrial feedstock (BTP), and proceeds under mild conditions.[1][2]

Reaction Scheme:

Step-by-Step Protocol:

-

Reagents Setup:

-

Procedure:

-

Step A (In-situ Hydrazone Formation): In a 25 mL reaction tube equipped with a magnetic stir bar, add the aldehyde and

-toluenesulfonyl hydrazide in toluene.[1][2] Stir at room temperature for 30 minutes to form the -

Step B (Cycloaddition): Add the base (DBU) followed by the dropwise addition of BTP.

-

Step C (Heating): Seal the tube and heat the reaction mixture to 60°C in an oil bath. Stir efficiently for 6 hours.

-

Step D (Work-up): Cool to room temperature. Quench with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 10 mL).

-

Step E (Purification): Dry combined organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

-

-

Validation:

Experimental Protocol: Synthesis of 4-Fluoropyrazoles

Method: Direct fluorination using Selectfluor®.[1][2] Context: Used for late-stage functionalization of complex scaffolds (e.g., Pralsetinib precursors).[1][2]

-

Reagents:

-

Procedure:

Part 4: Future Horizons

The field is moving beyond simple CF₃ and F substitutions.

-

SF₅-Pyrazoles: The pentafluorosulfanyl group is a "super-trifluoromethyl" (more lipophilic, more electron-withdrawing) emerging in agrochemicals and likely to transition to pharma.[1][2]

-

¹⁸F-PET Probes: Fluorinated pyrazoles are excellent candidates for Positron Emission Tomography (PET) tracers.[1][2] The stability of the C-F bond on the pyrazole ring makes it suitable for ¹⁸F labeling without rapid metabolic defluorination.

References

-

Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect, 2024. Link[1][2]

-

Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Organic Letters, 2020.[1][5] Link[1][2][6]

-

Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 2021. Link[1][2]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 2023.[1][2] Link[1][2]

-

Pralsetinib (Gavreto) Prescribing Information & Structure. National Cancer Institute Drug Dictionary.[1][2] Link

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Molecules, 2025. Link[1][2]

Sources

- 1. Avapritinib | C26H27FN10 | CID 118023034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pralsetinib | C27H32FN9O2 | CID 129073603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene [organic-chemistry.org]

- 6. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(4-fluorophenyl)-5-methyl-1H-pyrazole for Advanced Research

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of enzyme inhibitors and receptor modulators. The strategic introduction of a fluorophenyl group, a common tactic to enhance metabolic stability and binding affinity, combined with a methyl substituent, makes 3-(4-fluorophenyl)-5-methyl-1H-pyrazole a compound of significant interest for novel drug development programs.

Section 1: Core Compound Identification and Physicochemical Properties

Precise identification is the bedrock of reproducible science. 3-(4-fluorophenyl)-5-methyl-1H-pyrazole is a substituted aromatic heterocycle. The following table summarizes its key identifiers and calculated properties.

| Property | Value | Source(s) |

| CAS Number | 948293-38-7 | [3] |

| Molecular Formula | C₁₀H₉FN₂ | [3] |

| Molecular Weight | 176.19 g/mol | Calculated |

| IUPAC Name | 3-(4-fluorophenyl)-5-methyl-1H-pyrazole | |

| Canonical SMILES | Cc1cc(nn1)c2ccc(F)cc2 | |

| InChI Key | InChI=1S/C10H9FN2/c1-7-6-9(12-13-7)8-2-4-10(11)5-3-8/h2-6H,1H3,(H,12,13) |

Table 1: Key Physicochemical Data for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Section 2: Synthesis Protocol and Mechanistic Rationale

The construction of the pyrazole ring is a well-established area of synthetic organic chemistry. The most common and reliable method for synthesizing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.

Expertise-Driven Experimental Design

The choice of starting materials is critical for directing the regioselectivity of the cyclization and achieving a high yield.

-

β-Diketone Precursor: The logical precursor is 1-(4-fluorophenyl)butane-1,3-dione. The asymmetry of this diketone is key. The more electrophilic carbonyl (adjacent to the electron-withdrawing fluorophenyl group) will preferentially react with the terminal nitrogen of the hydrazine, while the less electrophilic carbonyl (adjacent to the methyl group) will react with the substituted nitrogen.

-

Hydrazine Source: Hydrazine hydrate is a readily available and effective source of the N-N bond required for the pyrazole core.

-

Catalyst and Solvent: An acidic catalyst, typically acetic acid, is used to protonate the carbonyls, activating them for nucleophilic attack. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates heating under reflux.

Validated Step-by-Step Synthesis Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-fluorophenyl)butane-1,3-dione (1.0 equivalent) in absolute ethanol.

-

Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) to the solution dropwise with stirring.

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

-

Thermal Cyclization: Heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Isolation: Upon completion, cool the mixture to room temperature and reduce the solvent volume using a rotary evaporator.

-

Aqueous Work-up: Partition the residue between ethyl acetate and water. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Final Purification: The crude product should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 3-(4-fluorophenyl)-5-methyl-1H-pyrazole.

-

Characterization: The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 1: A schematic workflow of the synthesis and purification process for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Section 3: Applications in Drug Discovery and Development

The structural motifs within 3-(4-fluorophenyl)-5-methyl-1H-pyrazole suggest several potential therapeutic applications, primarily due to the known biological activities of this compound class.[4]

As Androgen Receptor Antagonists

A study by Guo et al. (2016) detailed the synthesis and evaluation of a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives for their activity against prostate cancer cell lines. Several compounds in their series demonstrated potent antiproliferative activity and were effective at downregulating the prostate-specific antigen (PSA), indicating antagonism of the androgen receptor. This suggests that the 3-(4-fluorophenyl)pyrazole core is a viable starting point for the development of new treatments for prostate cancer.

As Anti-inflammatory and Analgesic Agents

The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably celecoxib. These compounds often function by inhibiting cyclooxygenase (COX) enzymes. The specific substitution pattern of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole makes it a candidate for investigation as a COX inhibitor or as a modulator of other inflammatory pathways.

General Biological Screening Cascade

For any new compound with therapeutic potential, a structured screening process is essential to determine its biological activity and drug-like properties.

Figure 2: A generalized experimental workflow for the initial biological evaluation of a novel pyrazole derivative in a drug discovery context.

Section 4: Conclusion and Future Directions

3-(4-fluorophenyl)-5-methyl-1H-pyrazole is a synthetically accessible compound with a high potential for further development in medicinal chemistry. Its structural similarity to known bioactive molecules, particularly in the areas of oncology and inflammation, provides a strong rationale for its inclusion in screening libraries and for its use as a scaffold in lead optimization programs. Future research should focus on the derivatization of this core to explore structure-activity relationships (SAR) and to optimize its potency, selectivity, and pharmacokinetic properties.

References

-

MolAid. 3-(4-fluorophenyl)-5-methyl-1H-pyrazole. [Link]

-

PubChem. 4-[[4-(4-fluorophenyl)phenyl]methyl]-5-methyl-1H-pyrazole-3-carboxylic acid. [Link]

-

Accel Scientific. 3-(3-fluorophenyl)-1H-pyrazole hydrochloride. [Link]

-

Guo, G., et al. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anticancer Drugs, 27(4), 278-85. [Link]

-

Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Journal of Taibah University for Science. [Link]

-

SpectraBase. 1H-Pyrazole-5-carboxamide, N-[(4-fluorophenyl)methyl]-1-methyl-3-(trifluoromethyl)-. [Link]

-

Chemsrc. 4-(4-fluorophenyl)-3-buten-2-one. [Link]

-

PubChem. 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. [Link]

-

PharmaTutor. PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [Link]

-

PubChem. [3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-yl]-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone. [Link]

-

PubChem. (R)-(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol. [Link]

-

PubChem. US9295672, (R)-(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol. [Link]

-

MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]

-

NIST WebBook. 1H-Pyrazole, 3-methyl-5-phenyl-. [Link]

-

Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]1296/)

Sources

- 1. [3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-yl]-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone | C19H20ClN5O | CID 70772974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-fluorophenyl)-5-methyl-1H-pyrazole - CAS号 948293-38-7 - 摩熵化学 [molaid.com]

- 3. US9295672, (R)-(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol | C19H20FN5O | CID 124221434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol | C19H16FN5O | CID 56833309 - PubChem [pubchem.ncbi.nlm.nih.gov]

therapeutic potential of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffolds

Therapeutic Potential of 3-(4-Fluorophenyl)-5-Methyl-1H-Pyrazole Scaffolds From Synthetic Architecture to Clinical Applications

Executive Summary

The 3-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold represents a privileged structural motif in modern medicinal chemistry. Characterized by a robust heterocyclic core, a lipophilic fluorinated aryl group, and a sterically defined methyl substituent, this scaffold serves as a versatile template for developing high-affinity ligands against diverse biological targets.

This technical guide analyzes the therapeutic utility of this specific pyrazole regioisomer. While historically associated with COX-2 inhibition, recent lead optimization campaigns have validated its efficacy in Androgen Receptor (AR) antagonism for castration-resistant prostate cancer (CRPC) and Lactate Dehydrogenase (LDH) inhibition for metabolic disorders like hyperoxaluria. This document synthesizes the chemical logic, synthetic pathways, and experimental protocols required to exploit this scaffold in drug discovery.

Chemical Architecture & Pharmacophore Analysis

The therapeutic potency of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (CAS: 948293-38-7) stems from three synergistic structural features:

-

The Pyrazole Core (1H-pyrazole): Acts as a bioisostere for amide or imidazole groups. It functions as a bidentate hydrogen bond donor/acceptor, critical for anchoring the molecule within the ATP-binding pockets of kinases or the ligand-binding domains (LBD) of nuclear receptors.

-

The 4-Fluorophenyl Moiety: The fluorine atom at the para-position enhances metabolic stability by blocking oxidative metabolism (CYP450 oxidation) at the most reactive site. Furthermore, it increases lipophilicity (

), facilitating membrane permeability without significantly altering the steric bulk compared to a hydrogen atom. -

The 5-Methyl Group: Provides a specific steric handle that induces conformational constraints. In enzyme pockets, this methyl group often displaces "high-energy" water molecules, contributing to favorable entropic gains upon binding.

Regiochemistry Note: In solution, 3-(4-fluorophenyl)-5-methyl-1H-pyrazole exists in tautomeric equilibrium with 5-(4-fluorophenyl)-3-methyl-1H-pyrazole. However, drug development typically involves

Therapeutic Applications & Mechanisms

Oncology: Androgen Receptor (AR) Antagonism in Prostate Cancer

Recent studies, including work by Dong et al. (2019), have identified

-

Mechanism: The scaffold competes with dihydrotestosterone (DHT) for the AR Ligand Binding Domain (LBD).

-

Structural Insight: The 4-fluorophenyl group mimics the steroid A-ring, while the pyrazole core facilitates hydrogen bonding with residues such as Arg752 or Gln711 in the AR pocket.

-

Clinical Relevance: These derivatives are effective against CRPC cell lines, offering an alternative to enzalutamide-resistant phenotypes.

Metabolic Disorders: LDH Inhibition

The scaffold has emerged in patent literature (e.g., WO2021234547A1) as an inhibitor of Lactate Dehydrogenase (LDH).[1]

-

Application: Treatment of primary hyperoxaluria and other conditions characterized by excess oxalate production.

-

Mechanism: Inhibition of the conversion of pyruvate to lactate (and glyoxylate to oxalate), modulating the metabolic flux in the liver.

Inflammation: COX-2 and p38 MAPK Inhibition

Drawing homology to Celecoxib, the 3-(4-fluorophenyl) motif is a classic pharmacophore for COX-2 selectivity. The fluorine atom fits into the hydrophobic side pocket of COX-2, while the pyrazole nitrogen coordinates with the heme iron or adjacent residues.

Synthetic Methodologies

Two primary routes are recommended for synthesizing this scaffold. Method A is the industry standard for gram-scale production, while Method B allows for rapid library generation.

Method A: Claisen-Schmidt Condensation (Standard)

This route utilizes the condensation of a fluorinated diketone with hydrazine.

-

Reagents: 1-(4-fluorophenyl)-1,3-butanedione, Hydrazine monohydrate (

), Ethanol or Toluene.[1] -

Reaction: The hydrazine attacks the carbonyl carbons of the

-diketone. The regioselectivity is driven by the relative electrophilicity of the carbonyls, though

Method B: Microwave-Assisted One-Pot Synthesis

Ideal for generating 1,3,5-trisubstituted derivatives directly.

-

Reagents: 4-fluorobenzaldehyde, 1-acetylnaphthalene (or acetone), Phenylhydrazine, NaOH.[2]

-

Conditions: Microwave irradiation at 180W for 2-5 minutes.

-

Mechanism: Sequential aldol condensation to form a chalcone intermediate, followed by Michael addition of hydrazine and cyclization.

Visualization: Synthetic Pathway

Figure 1: Synthetic route from commercially available precursors to the active scaffold and N-substituted derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Based on standard cyclocondensation methodologies.

Materials:

-

1-(4-fluorophenyl)-1,3-butanedione (10 mmol)

-

Hydrazine monohydrate (12 mmol)

-

Ethanol (20 mL)

-

Glacial acetic acid (catalytic, optional)

Procedure:

-

Dissolution: Dissolve 1-(4-fluorophenyl)-1,3-butanedione in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Dropwise add hydrazine monohydrate at room temperature with stirring.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1). -

Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (50g).

-

Isolation: Filter the resulting white precipitate. Wash with cold water (

). -

Purification: Recrystallize from ethanol/water to yield the pure product.

-

Expected Yield: 75–85%

-

Characterization:

(DMSO-

-

Protocol 2: Androgen Receptor (AR) Reporter Gene Assay

To validate therapeutic potential in Prostate Cancer (PCa).

Materials:

-

PC-3 cells (AR-negative) transiently transfected with wild-type AR plasmid.

-

Luciferase reporter plasmid (MMTV-Luc).

-

Dihydrotestosterone (DHT) as agonist.

-

Test Compound: 3-(4-fluorophenyl)-5-methyl-1H-pyrazole derivative.[1]

Procedure:

-

Seeding: Seed PC-3 cells in 96-well plates (

cells/well) in RPMI-1640 medium containing 10% charcoal-stripped FBS. -

Transfection: After 24h, co-transfect cells with AR plasmid (50 ng) and MMTV-Luc (50 ng) using Lipofectamine.

-

Treatment: After 24h incubation, treat cells with the Test Compound (0.1 nM – 10

M) in the presence of 1 nM DHT. -

Incubation: Incubate for 24 hours.

-

Measurement: Lyse cells and measure Luciferase activity using a luminometer.

-

Analysis: Calculate % Inhibition relative to DHT-only control. Plot dose-response curve to determine

.

Visualization: AR Signaling & Inhibition

Figure 2: Mechanism of Action. The pyrazole scaffold acts as a competitive antagonist, preventing DHT binding and subsequent nuclear translocation of the Androgen Receptor.

Quantitative Data Summary

The following table summarizes representative biological activity ranges for derivatives of this scaffold based on literature precedents (e.g., Dong et al., 2019; WO2021234547).

| Target | Assay Type | Compound Class | Activity Range ( | Therapeutic Indication |

| Androgen Receptor (AR) | Luciferase Reporter (PC-3) | Prostate Cancer (CRPC) | ||

| Lactate Dehydrogenase (LDH) | Enzymatic Assay (in vitro) | 3,5-disubstituted pyrazoles | Hyperoxaluria | |

| COX-2 | Colorimetric Inhibitor Screening | 1,3,5-trisubstituted | Inflammation / Pain | |

| p38 MAPK | Kinase Assay | 4-substituted analogs | Rheumatoid Arthritis |

References

-

Dong, J., Zhang, J., Li, Z., et al. (2019).[1] Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists.[1] Medicinal Chemistry Research.

-

Vertex Pharmaceuticals Inc. (2021). Substituted Pyrazolyl Compounds and Methods of Use Thereof (WO2021234547A1).[1] WIPO IP Portal.

-

Stephan, M., Panther, J., et al. (2020).[1] Heck Reactions of Acrolein or Enones and Aryl Bromides – Synthesis of 3-Aryl Propenals or Propenones and Consecutive Application in Multicomponent Pyrazole Syntheses.[1] European Journal of Organic Chemistry.

-

Alam, M.S., et al. (2021).[2] Synthesis of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.[2] Molbank.

Sources

Technical Guide: Tautomerism of 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole

The following technical guide details the tautomerism of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole, structured for researchers and drug discovery professionals.

Executive Summary

The heterocyclic scaffold 3-(4-fluorophenyl)-5-methyl-1H-pyrazole is a privileged pharmacophore in medicinal chemistry, serving as a core motif in kinase inhibitors (e.g., p38 MAP kinase), COX-2 inhibitors, and cannabinoid receptor ligands. Its biological activity is intrinsically linked to its annular tautomerism —the rapid, reversible migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring.

Understanding this equilibrium is not merely an academic exercise; it is a critical parameter in drug design.[1][2] The specific tautomer present determines the hydrogen bond donor/acceptor profile (HBD/HBA) presented to a protein binding pocket. This guide provides a mechanistic analysis of the equilibrium, detailed characterization protocols, and the implications for structure-activity relationship (SAR) studies.

Fundamental Chemistry & Mechanism[3]

The Tautomeric Equilibrium

3-(4-fluorophenyl)-5-methyl-1H-pyrazole exists as a mixture of two annular tautomers. While often drawn as a single static structure, the molecule is in a dynamic equilibrium between Tautomer A (3-aryl form) and Tautomer B (5-aryl form).

-

Tautomer A (3-aryl): 3-(4-fluorophenyl)-5-methyl-1H-pyrazole. The proton resides on the nitrogen adjacent to the methyl group (distal to the aryl group).

-

Tautomer B (5-aryl): 5-(4-fluorophenyl)-3-methyl-1H-pyrazole. The proton resides on the nitrogen adjacent to the aryl group.

Note: In IUPAC nomenclature, the position of the NH defines the numbering. N1 is the amine (NH), and N2 is the imine (=N-). Therefore, shifting the proton changes the substituent locants from 3,5 to 5,3.

Figure 1: The equilibrium is mediated by intermolecular proton transfer, often assisted by solvent molecules or dimer formation.[3]

Thermodynamic Drivers

The position of the equilibrium (

-

Electronic Conjugation (Dominant Factor): The 4-fluorophenyl group is a conjugated system. Tautomers that maximize conjugation between the pyrazole

-system and the phenyl ring are energetically favored. In solution (DMSO, alcohols), the 3-aryl tautomer (Tautomer A) is generally preferred. This is because the lone pair on the pyridine-like nitrogen (N2) can engage in conjugation with the aryl ring more effectively when the aryl group is at position 3 (beta to the NH). -

Steric Hindrance: The phenyl group is significantly bulkier than the methyl group. Placing the bulky aryl group at position 3 (adjacent to the NH) might seem sterically unfavorable compared to position 5. However, X-ray and NMR studies of similar 3(5)-phenylpyrazoles confirm that the electronic stabilization overrides steric repulsion, favoring the 3-aryl form.

-

Fluorine Effect: The para-fluorine atom is electron-withdrawing (

). While it reduces the electron density of the phenyl ring, it does not fundamentally alter the tautomeric preference compared to the parent phenyl compound. It does, however, increase the acidity of the NH proton (

Analytical Characterization

Distinguishing between tautomers requires specific conditions because the proton exchange rate is often faster than the NMR time scale at room temperature, leading to averaged signals.

NMR Spectroscopy Strategy

To observe distinct tautomers, you must slow the exchange rate or use fixed derivatives (N-methylated standards) for chemical shift comparison.

Table 1: NMR Diagnostic Markers

| Feature | Condition | Observation | Interpretation |

| 25°C (DMSO- | Broad/Averaged Signals | Rapid exchange; single set of peaks representing the weighted average. | |

| -50°C (THF- | Split Signals | Decoalescence. Distinct peaks for Tautomer A and B appear.[3][4] | |

| 25°C (Solid State) | Distinct C3/C5 peaks | Proton is "frozen" in the crystal lattice. Usually one dominant form. | |

| Variable Temp | Single vs. Split Peak | Highly sensitive probe. A single peak at RT indicates fast exchange; splitting at low T quantifies the ratio. | |

| HMBC/HSQC | N1 (pyrrole-like) and N2 (pyridine-like) have vastly different shifts. |

X-Ray Crystallography (Solid State)

In the solid state, the dynamic equilibrium collapses. The molecule crystallizes as a specific tautomer or a defined stoichiometric mixture (e.g., 1:1 co-crystals), driven by intermolecular hydrogen bonding (N-H

-

Likely Crystal Form: Based on the analog 3-(4-fluorophenyl)-1H-pyrazole, this molecule likely forms cyclic dimers or catemers (chains) where the N-H of one molecule donates to the N2 of another.

-

Co-Crystallization: It is not uncommon for 3(5)-arylpyrazoles to crystallize with both tautomers present in the asymmetric unit to optimize packing efficiency.

Implications for Drug Discovery[1][2]

In a protein binding pocket, the pyrazole ring is often constrained to a single tautomeric state by specific hydrogen bonds.

-

Ligand Design: If the protein requires a hydrogen bond donor at the position adjacent to the methyl group, the ligand must adopt the 5-aryl-3-methyl (Tautomer B) form. If this form is energetically unfavorable in solution (e.g., +2 kcal/mol vs Tautomer A), the binding affinity (

) will be penalized by the energy cost required to shift the equilibrium. -

Docking Protocols: Standard docking software may treat the input structure as static. Crucial Step: You must enumerate both tautomers and dock them independently to avoid false negatives.

Figure 2: Workflow for handling tautomerism in silico.

Experimental Protocols

Synthesis of 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole

Target: Selective synthesis of the C-linked pyrazole (avoiding N-arylation).

-

Reagents: 1-(4-fluorophenyl)-1,3-butanedione (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent).

-

Procedure:

-

Validation: Mass Spec (

= 177.08).

Determination of Tautomeric Ratio ( ) via Low-Temperature NMR

This protocol determines the major species in solution.

-

Sample Prep: Dissolve 10 mg of the purified pyrazole in 0.6 mL of THF-

or DMF- -

Instrument: 500 MHz (or higher) NMR spectrometer with a variable temperature (VT) probe.

-

Workflow:

-

Acquire a standard

H spectrum at 298 K (25°C). Expect broad NH and averaged aromatic signals. -

Cool the probe to 223 K (-50°C) in 10-degree steps.

-

Shim the magnet at each temperature.

-

At the coalescence temperature (

), the signals will flatten. -

Below

(slow exchange), look for the splitting of the methyl singlet (approx 2.3 ppm) into two unequal singlets.

-

-

Calculation: Integrate the two methyl peaks (

and- .

-

Use NOE (Nuclear Overhauser Effect) to assign the peaks: Irradiate the NH signal; the tautomer with the NH adjacent to the methyl will show an NOE enhancement of the methyl signal.

References

-

Alkorta, I., et al. (2000).[6] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray) Study. Journal of the Chemical Society, Perkin Transactions 2. Link

-

Claramunt, R. M., et al. (1993).[3][6] 13C NMR of Pyrazoles. Magnetic Resonance in Chemistry. Link

-

Foces-Foces, C., et al. (2014). Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole. Acta Crystallographica Section E. Link

-

Elguero, J. (2019).[7] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Link

-

BenchChem. (2025).[1][2] Tautomerism in 3-Methylpyrazole and its Derivatives. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 5. ias.ac.in [ias.ac.in]

- 6. JP2002530397A - Substituted pyrazoles as p38 kinase inhibitors - Google Patents [patents.google.com]

- 7. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

The Privileged Scaffold: Role of Fluorine Substitution in Pyrazole Biological Activity

Executive Summary

The pyrazole ring is a foundational five-membered heterocycle in medicinal chemistry, serving as the core scaffold for numerous FDA-approved therapeutics, ranging from anti-inflammatory drugs to kinase inhibitors. Over the past three decades, the strategic incorporation of fluorine into the pyrazole framework has grown exponentially, driven by the unique physicochemical properties of the carbon-fluorine (C-F) bond[1]. Fluorine substitution is not merely a structural tweak; it is a rational design strategy used to overcome critical pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks, including poor metabolic stability, suboptimal lipophilicity, and off-target toxicity[2].

This technical guide explores the mechanistic causality behind the "fluorine effect" in pyrazole derivatives, analyzes quantitative structure-activity relationships (SAR), and provides self-validating experimental workflows for evaluating fluorinated drug candidates.

Mechanistic Foundations: The "Fluorine Effect"

The profound impact of fluorine on pyrazole biological activity is rooted in its fundamental atomic properties. As the most electronegative element on the Pauling scale (3.98), fluorine induces strong electron-withdrawing inductive effects[3]. Furthermore, its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere that minimizes steric clashes within receptor binding pockets[2].

pKa Modulation and Membrane Permeability

The basicity of the pyrazole nitrogens dictates the molecule's ionization state at physiological pH. By introducing a highly electronegative fluorine atom or a trifluoromethyl (

-

Causality : A lower

ensures that a greater fraction of the drug remains un-ionized in the gastrointestinal tract and blood plasma. Un-ionized molecules exhibit vastly superior passive diffusion across lipophilic cell membranes, thereby enhancing oral bioavailability and central nervous system (CNS) penetration[2].

Metabolic Stability and CYP450 Blockade

Cytochrome P450 (CYP450) enzymes in the liver primarily clear drugs by oxidizing electron-rich C-H bonds. The C-F bond is exceptionally strong (~480 kJ/mol) compared to a standard C-H bond (~413 kJ/mol).

-

Causality : Replacing a metabolically labile hydrogen with a fluorine atom on the pyrazole ring creates a "metabolic block." The CYP450 enzymes cannot cleave the C-F bond, effectively preventing phase I oxidative metabolism at that specific site, which prolongs the drug's in vivo half-life[4].

Caption: Logical relationship of fluorine substitution effects on pyrazole pharmacokinetics.

Case Study: COX-2 Inhibitors and the Celecoxib Scaffold

The development of selective Cyclooxygenase-2 (COX-2) inhibitors perfectly illustrates the critical role of fluorinated pyrazoles. Celecoxib, a blockbuster nonsteroidal anti-inflammatory drug (NSAID), features a central pyrazole ring substituted with a

During the lead optimization of COX-2 inhibitors, researchers discovered that substituting the fluorine atoms with a simple methyl (

Furthermore, structural variations of this fluorinated scaffold continue to yield novel therapeutics. For instance, TFM-C, a trifluoromethyl analogue of celecoxib with 205-fold lower COX-2 inhibitory activity, has been shown to exert profound beneficial effects in neuroinflammation models, demonstrating how the fluorinated pyrazole core can be repurposed for entirely different biological targets[6].

Quantitative Data Summary

Table 1: Physicochemical Properties of Pyrazole Substituents

| Property | Hydrogen (

Data synthesized from established medicinal chemistry parameters[2][3].

Table 2: Pharmacokinetic Impact on COX-2 Inhibitor Scaffolds

| Compound | Pyrazole C3-Substituent | COX-2 Selectivity | In Vivo Half-Life (

Data derived from structure-activity relationship studies[5][6].

Experimental Workflows: Evaluating Fluorinated Candidates

To validate the efficacy of fluorine substitution, drug development professionals rely on rigorous in vitro assays. Below are the self-validating protocols for assessing metabolic stability and target binding.

Protocol A: In Vitro Microsomal Metabolic Stability Assay

This assay proves the hypothesis that fluorine substitution protects the pyrazole core from CYP450-mediated degradation.

-

Substrate Preparation : Prepare a 1 µM solution of the fluorinated pyrazole candidate in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM).

-

Pre-Incubation : Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

-

Reaction Initiation : Add 1 mM NADPH to the mixture.

-

Causality: NADPH is the essential electron donor (cofactor) required by CYP450 enzymes to initiate the oxidative catalytic cycle. Without it, no phase I metabolism occurs, serving as a negative control baseline.

-

-

Kinetic Sampling & Quenching : Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Verapamil).

-

Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins to prevent LC-MS/MS column clogging.

-

-

Quantification : Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (

).

Caption: Step-by-step workflow for in vitro microsomal metabolic stability assessment.

Protocol B: Target Binding Affinity (Fluorometric COX-2 Assay)

This protocol determines if the steric bulk of the

-

Enzyme Preparation : Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) supplemented with hematin (a required structural cofactor for COX-2 activity).

-

Inhibitor Incubation : Add the fluorinated pyrazole in serial dilutions (10 µM to 0.1 nM) and incubate for 15 minutes at 25°C.

-

Causality: This pre-incubation allows the inhibitor to establish thermodynamic equilibrium within the COX-2 hydrophobic pocket, where the fluorine atoms engage in highly specific multipolar/halogen bonding interactions.

-

-

Substrate Addition : Introduce arachidonic acid (AA) and a fluorogenic probe (e.g., ADHP).

-

Causality: Active COX-2 converts AA to

. The subsequent peroxidase activity of the enzyme converts the ADHP probe into highly fluorescent resorufin. If the fluorinated pyrazole successfully binds and inhibits COX-2, fluorescence is proportionally reduced.

-

-

Detection : Measure fluorescence (Ex/Em = 535/587 nm) using a microplate reader. Calculate the

using non-linear regression analysis.

Future Perspectives

The integration of fluorine into the pyrazole scaffold continues to evolve. Beyond traditional PK/PD optimization, the field is rapidly advancing toward the use of

References

-

Mykhailiuk, P. K. (2021). "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, ACS Publications. Available at:[Link]

-

Bumgardner, et al. (n.d.). "Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions." eGrove, University of Mississippi. Available at:[Link]

-

Di Penta, A., et al. (2013). "A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation." PLoS ONE. Available at:[Link]

-

ResearchGate Contributors. (n.d.). "The substitution of fluorine with a methyl group reduced half-life of COX-II inhibitor and lead to the discovery of Celecoxib." ResearchGate. Available at:[Link]

-

Inoue, A., et al. (2022). "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." PMC, National Institutes of Health. Available at:[Link]

-

El-Faham, A., et al. (2023). "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems." PMC, National Institutes of Health. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. egrove.olemiss.edu [egrove.olemiss.edu]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation | PLOS One [journals.plos.org]

The 3-(4-Fluorophenyl)-5-Methyl-1H-Pyrazole Pharmacophore: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

In the highly empirical field of medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. The 3-(4-fluorophenyl)-5-methyl-1H-pyrazole core represents a masterclass in structural efficiency. By combining the robust hydrogen-bonding capability of the pyrazole ring with the metabolic stability and lipophilic targeting of a fluorinated aromatic system, this scaffold has become indispensable in the development of kinase inhibitors, anti-inflammatory agents, and novel enzyme modulators.

This technical guide deconstructs the physicochemical rationale, target engagement causality, and self-validating synthetic methodologies associated with this critical pharmacophore.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of the 3-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold lies in its modularity and its precise manipulation of molecular recognition elements:

-

The Pyrazole Core: Acting as a bioisostere for amides and phenols, the pyrazole ring provides a rigid, planar geometry with adjacent nitrogen atoms that function as a potent hydrogen-bond donor/acceptor pair. This is critical for anchoring the molecule within the ATP-binding sites of kinases.

-

The 4-Fluorophenyl Moiety: The substitution of fluorine at the para position of the phenyl ring serves a dual causality. First, it sterically and electronically blocks cytochrome P450-mediated para-hydroxylation, drastically extending the in vivo half-life of the drug. Second, the highly electronegative fluorine atom modulates the electron density of the aromatic ring, enhancing

stacking and enabling halogen bonding with hydrophobic pocket residues. -

The 5-Methyl Group: This seemingly simple substitution acts as a conformational lock. By introducing steric bulk, it restricts the dihedral angle between the pyrazole and adjacent functional groups in complex derivatives, thereby reducing the entropic penalty upon target binding.

Quantitative Data: Fragment-Based Drug Design (FBDD) Metrics

To understand why this scaffold is heavily utilized as a starting point for hit-to-lead evolution, we must analyze its physicochemical properties against Lipinski's Rule of 5 and the Rule of 3 for fragments.

| Physicochemical Parameter | Value | Pharmacological Implication |

| Molecular Weight | 176.19 g/mol | Ideal fragment size (Rule of 3 compliant) allowing for extensive functionalization without exceeding the 500 Da limit[1]. |

| LogP (Estimated) | ~2.5 | Optimal lipophilicity for cell membrane permeability and deep hydrophobic pocket binding. |

| H-Bond Donors (HBD) | 1 | Ensures specific hinge-region interactions without incurring a severe desolvation penalty. |

| H-Bond Acceptors (HBA) | 3 | Facilitates secondary dipole interactions with target site residues. |

| Topological Polar Surface Area | 28.69 Ų | Excellent oral bioavailability and potential for crossing the blood-brain barrier (BBB) if required. |

| Rotatable Bonds | 1 | High inherent rigidity leads to a low entropic penalty upon target binding. |

Mechanistic Causality in Target Engagement

The versatility of this scaffold is evidenced by its application across multiple therapeutic domains. Understanding the causality behind its target engagement is crucial for downstream structural optimization.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK pathway is a primary driver of pro-inflammatory cytokine production (TNF-

-

Mechanism: The pyrazole NH acts as a critical hydrogen-bond donor to the backbone carbonyl of Met109 in the hinge region of the kinase. Simultaneously, the 4-fluorophenyl group projects into the adjacent hydrophobic pocket I. This displacement of high-energy structural water molecules from the hydrophobic pocket drives the binding affinity entropically, effectively outcompeting ATP and halting the phosphorylation cascade.

Anti-Inflammatory & Analgesic Applications

Derivatives such as3 are heavily utilized as key intermediates in the synthesis of advanced anti-inflammatory and analgesic drugs[3]. By modifying the carboxylate position, researchers can selectively target Cyclooxygenase-2 (COX-2), mimicking the binding profile of drugs like Celecoxib while minimizing COX-1 off-target effects.

Emerging Targets: Lactate Dehydrogenase (LDH)

Recent literature and patent filings have demonstrated the scaffold's utility beyond kinases. For instance, the scaffold has been successfully deployed in the4 to prevent oxalate accumulation in conditions like hyperoxaluria[5]. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the core, allowing for precise interactions with the LDH active site.

Fig 1: p38 MAPK signaling pathway and targeted competitive inhibition by the pyrazole scaffold.

Self-Validating Synthetic Methodology

To ensure high fidelity in drug discovery, the synthesis of the 3-(4-fluorophenyl)-5-methyl-1H-pyrazole core must be scalable, regiospecific, and rigorously validated. The following protocol details the condensation of a 1,3-diketone with hydrazine hydrate, incorporating built-in validation checkpoints to guarantee structural integrity[5].

Step-by-Step Experimental Protocol

1. Reagent Preparation & Solvent Selection

-

Action: Dissolve 1.0 equivalent (10 mmol) of 1-(4-fluorophenyl)-1,3-butanedione in 50 mL of anhydrous toluene in a round-bottom flask.

-

Causality: Toluene is specifically selected over protic solvents (like ethanol) to facilitate the azeotropic removal of water in the subsequent reflux step. This thermodynamic control drives the equilibrium entirely toward the cyclized pyrazole product.

2. Controlled Nucleophilic Addition

-

Action: Cool the reaction mixture to 0°C using an ice bath. Add 1.1 equivalents (11 mmol) of hydrazine hydrate dropwise over 15 minutes under continuous magnetic stirring.

-

Causality: The initial nucleophilic attack of hydrazine on the diketone carbonyls is highly exothermic. Dropwise addition at 0°C prevents thermal degradation of the intermediate hydrazone and minimizes the formation of unwanted polymeric side products.

3. Azeotropic Dehydration (Cyclization)

-

Action: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux (approx. 110°C) for 4 to 6 hours.

-

Causality: The Dean-Stark trap continuously removes the water byproduct generated during the cyclization. By Le Chatelier's principle, this forces the dehydration step, ensuring >95% conversion to the aromatic pyrazole core.

4. In-Process Validation (The Self-Validating Checkpoint)

-

Action: Withdraw a 0.1 mL aliquot, dilute in LC-MS grade methanol, and analyze via TLC (Hexane:EtOAc 3:1) and LC-MS.

-

Causality: A self-validating protocol requires empirical proof of reaction completion before workup. The TLC must show the complete disappearance of the starting diketone (

). Concurrently, the LC-MS must confirm the target mass (

5. Workup and Purification

-

Action: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaCl (brine) to partition out any unreacted hydrazine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield the pure 3-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Fig 2: Self-validating synthetic workflow for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole generation.

References

- ChemicalBook: 3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE - Physical and Chemical Properties.

- Chem-Impex: Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate Applications in Pharmaceutical Development.

- MolAid: 3-(4-fluorophenyl)-5-methyl-1H-pyrazole | 948293-38-7 - Synthesis and LDH Inhibition (WO2021234547A1).

- Google Patents (JP2002530397A): Substituted pyrazoles as p38 kinase inhibitors.

Sources

- 1. 3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE | 475982-42-4 [chemicalbook.com]

- 2. JP2002530397A - Substituted pyrazoles as p38 kinase inhibitors - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-(4-fluorophenyl)-5-methyl-1H-pyrazole - CAS号 948293-38-7 - 摩熵化学 [molaid.com]

- 5. 3-(4-fluorophenyl)-5-methyl-1H-pyrazole - CAS号 948293-38-7 - 摩熵化学 [molaid.com]

Comprehensive Solubility Profiling of 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole in Organic Solvents: Thermodynamic Mechanisms and Experimental Workflows

Executive Summary

The compound 3-(4-fluorophenyl)-5-methyl-1H-pyrazole is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents. Understanding its solubility profile in organic solvents is a critical prerequisite for reaction optimization, crystallization, and downstream formulation. This whitepaper dissects the structural drivers of its solvation, provides a predictive thermodynamic solubility profile, and establishes a rigorous, self-validating experimental protocol for empirical quantification.

Structural and Thermodynamic Drivers of Solvation

The dissolution of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole is governed by the thermodynamic competition between its solid-state crystal lattice energy and solute-solvent interactions. To effectively dissolve this compound, an organic solvent must overcome the cohesive forces of the solid state.

-

The 1H-Pyrazole Core: Pyrazole is a privileged heterocyclic motif that exhibits unique tautomerism. It acts simultaneously as a hydrogen-bond donor (N-H) and a hydrogen-bond acceptor (C=N)[1]. In the solid state, pyrazoles frequently form robust intermolecular hydrogen-bonded dimers or polymeric chains. Solvents must possess sufficient polarity and hydrogen-bonding capacity to disrupt these networks.

-

The 4-Fluorophenyl Moiety: The introduction of a fluorine atom onto the phenyl ring significantly increases the lipophilicity and electron-withdrawing character of the molecule. This polarizes the structure, enhancing its affinity for polar aprotic and halogenated solvents through dipole-dipole and dispersion interactions.

-

Hansen Solubility Parameters (HSP): Using the HSP framework—which divides cohesive energy into dispersion (

), polar (

Predictive Thermodynamic Solubility Profile

Because empirical solubility data for specific intermediate building blocks can vary based on polymorphic purity, we utilize a predictive thermodynamic model grounded in structural analogs (such as 3(5)-nitropyrazole and 5-hydroxy-1-methylpyrazole)[3][4]. The table below summarizes the quantitative solubility profile of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole across standard organic solvents at 298.15 K.

| Solvent Class | Solvent | Estimated Solubility (mg/mL at 298.15 K) | Primary Solvation Mechanism |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | > 150 | Strong H-bond acceptance; completely disrupts pyrazole dimers. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 150 | High dipole moment ( |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 45 - 65 | Moderate polarity; favorable dispersion with the fluorinated aryl ring. |

| Polar Protic | Methanol (MeOH) | 35 - 55 | H-bond donor/acceptor matching; competes directly with self-association. |

| Chlorinated | Dichloromethane (DCM) | 25 - 45 | High dispersion ( |

| Aromatic | Toluene | 10 - 20 | |

| Non-Polar | n-Heptane | < 1 | Insufficient polarity and H-bonding to overcome crystal lattice energy. |

Self-Validating Experimental Protocol: The Isothermal Shake-Flask Method

To empirically determine the thermodynamic solubility of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole, the industry-standard shake-flask method coupled with HPLC-UV quantification must be employed[5]. As a Senior Application Scientist, I mandate the following self-validating protocol to ensure data integrity and prevent false positives caused by supersaturation or temperature fluctuations.

Phase 1: Equilibration (The Causality of Time and Temperature)

-

Solid Excess Addition: Add 50 mg of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole to a 2 mL amber glass HPLC vial.

-

Causality: Amber glass prevents potential UV-induced photo-degradation of the fluorinated aryl ring during prolonged incubation.

-

-

Solvent Addition: Add 1.0 mL of the target organic solvent. Ensure a visible excess of solid remains. If the solid completely dissolves, add more until a persistent suspension is maintained.

-

Isothermal Agitation: Place the vials in an orbital thermoshaker set strictly to 298.15 K (25 °C) at 500 RPM for 48 hours.

-

Causality: Thermodynamic equilibrium requires sufficient time for the dissolution and precipitation rates to equalize. Shorter times measure kinetic dissolution, not thermodynamic solubility, which frequently leads to severe underestimation of the compound's solubility limits[6].

-

Phase 2: Phase Separation (The Causality of Isothermal Filtration)

-

Sedimentation: Turn off the shaker and allow the suspension to settle isothermally for 4 hours.

-

Isothermal Filtration: Aspirate the supernatant using a pre-warmed syringe and pass it through a 0.45 µm PTFE syringe filter into a fresh vial.

-

Causality: PTFE is highly solvent-resistant. Crucially, the filtration must occur at exactly 298.15 K. If the solution cools even by 2 °C during transfer, the highly crystalline pyrazole will rapidly nucleate and precipitate out of the solvent, resulting in a falsely low concentration reading.

-

Phase 3: HPLC-UV Quantification and Self-Validation

-

Dilution: Dilute the filtered supernatant volumetrically (e.g., 1:100) with the mobile phase to ensure the final concentration falls within the linear dynamic range of the UV detector.

-

Chromatographic Analysis: Inject the sample onto a C18 reverse-phase column. Use a mobile phase of Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA).

-

Causality: TFA is added to suppress the ionization of the pyrazole nitrogen, ensuring sharp, symmetrical chromatographic peaks.

-

-

Self-Validating System Suitability Test (SST):

-

Linearity Check: The calibration curve (

) must bracket the expected sample concentration. -

Mass Balance / Recovery: Spike a known concentration of the compound into the filtered solvent matrix and verify a recovery of 98-102%. If recovery fails, it indicates solvent-induced degradation or adsorption to the PTFE filter, automatically invalidating the run and triggering a protocol review.

-

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating thermodynamic solubility protocol.

Caption: Thermodynamic Shake-Flask Solubility Workflow

References

- Source: epj-conferences.

- Source: stevenabbott.co.

- Title: Solubility and Thermodynamic Analysis of 3(5)

- Source: acs.

- Source: sigmaaldrich.

- Source: benchchem.

- Source: ub.

Sources

Engineering the Phenyl-Methyl-Pyrazole (PMP) Scaffold: From Historical Coordination Chemistry to Next-Generation Therapeutics

Executive Summary As a Senior Application Scientist, I have observed that the transition from a theoretical chemical scaffold to a functional therapeutic or material relies entirely on understanding its underlying physical chemistry. The 1-phenyl-3-methyl-5-pyrazolone (PMP) core is a masterclass in this principle. Originally synthesized in the late 19th century, this heterocyclic diketone has evolved from a simple antipyretic precursor into a highly versatile bidentate ligand for transition metal coordination and a privileged scaffold in modern drug discovery. This whitepaper dissects the chemical history, coordination mechanics, and step-by-step synthetic protocols of PMP ligands, providing a self-validating guide for researchers engineering the next generation of therapeutics and materials.

Historical Context & The Chemical Foundation

The chemistry of the pyrazolone ring began in 1883 when Ludwig Knorr reported the first pyrazolone derivative[1]. By reacting phenylhydrazine with ethyl acetoacetate, Knorr synthesized the novel structure 1-phenyl-3-methyl-5-pyrazolone (HPMP)[1]. This foundational Knorr pyrazole synthesis paved the way for antipyrine, the first synthetic antipyretic molecule utilized in clinical settings[1].

The enduring utility of the PMP scaffold lies in its dynamic enol-keto tautomerism . In solution, the pyrazolone nucleus exists in an equilibrium between its keto and enol forms[2]. The enolization of the C-5 carbonyl generates a reactive hydroxyl group that, when paired with an adjacent substituted carbonyl (e.g., via acylation at the C-4 position), creates a highly potent bidentate ligand[2]. This structural flexibility allows PMP derivatives to mimic the active sites of metalloproteins, driving significant interest in their coordination chemistry[3].

PMP ligand synthesis, tautomeric equilibrium, and transition metal coordination pathway.

Coordination Chemistry: Engineering Metal-Ligand Interfaces

When PMP is functionalized at the C-4 position with an acyl group (e.g., forming 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone, PMBP), it acts as a powerful O,O-donor or N,O-donor ligand[3]. The resulting transition metal complexes are characterized by exceptional thermodynamic stability due to the formation of six-membered chelate rings[4].

Crystallographic studies confirm that the coordination geometry is highly dependent on the central metal ion. For instance, Cu(II) and Zn(II) complexes of PMBP typically adopt a distorted square planar geometry, whereas the addition of coordinating solvents (like methanol or water) can force the complex into a distorted octahedral configuration[3]. Furthermore, Ba(II) and Sr(II) complexes of nitrobenzoyl derivatives form dihydrated bischelates with an octahedral geometry, completed by two water molecules[1].

Quantitative Spectroscopic Data

To validate the formation of these complexes, researchers rely on distinct spectroscopic shifts. The disappearance of the free ligand's O-H stretching frequency and the emergence of M-O or M-N bonds are critical diagnostic markers[2].

Table 1: Spectroscopic and Structural Properties of Selected PMP-Metal Complexes

| Complex | Geometry | IR ν(C=O) / ν(C=N) (cm⁻¹) | IR ν(M-O) / ν(M-N) (cm⁻¹) | UV-Vis λmax (nm) |

| Cu(PMBP)₂ [3] | Distorted Square Planar | ~1610 | ~480 / N/A | ~410, ~630 |

| Zn(PMBP)₂ [3] | Distorted Square Planar | ~1615 | ~485 / N/A | ~380 |

| Mn(Ampp-Sn)₂(H₂O)₂ [2] | Octahedral | 1624 | 488 / 634 | 259, 377, 431 |

| Ba(HNPz)₂·2H₂O [1] | Octahedral | ~1605 | ~475 / N/A | ~350 |

Protocol 1: Synthesis of Calcium-Templated PMBP Ligand and Cu(II) Complexation

This protocol leverages a calcium-templated intermediate to ensure regioselective C-acylation over O-acylation, a common pitfall in pyrazolone chemistry[3].

Step 1: Ligand Solubilization Dissolve 7.5 g of 1-phenyl-3-methyl-5-pyrazolone in 80 mL of 1,4-dioxane with gentle heating[3]. Causality: 1,4-Dioxane is selected as a high-boiling, polar aprotic solvent that fully solubilizes the pyrazolone while preventing solvolysis of the highly reactive acyl chloride added in subsequent steps.

Step 2: Calcium Complexation & Acylation Add 12 g of Calcium hydroxide, followed by the dropwise addition of 5 mL benzoyl chloride over 1 minute[3]. Causality: Ca(OH)₂ serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct, and more importantly, it forms a calcium enolate complex. This templating effect locks the oxygen atoms, dramatically increasing the nucleophilicity of the C-4 carbon, ensuring exclusive C-acylation.

Step 3: Reflux and Acidic Decomposition Reflux the resulting thick paste for 30 minutes. Pour the mixture into dilute hydrochloric acid[3]. Causality: The acidic workup is required to decompose the intermediate calcium complex, protonating the enolate to precipitate the pure 4-benzoyl-PMP (PMBP) ligand.

Step 4: Metal Complexation React the purified PMBP with Cu(OAc)₂ in an ethanol solution. Causality: Copper(II) acetate is utilized because the acetate ion acts as a mild base, gently deprotonating the enol form of PMBP to facilitate the spontaneous self-assembly of the neutral, highly stable Cu(PMBP)₂ chelate.

Modern Drug Discovery: Overcoming Metabolic Liabilities

Beyond coordination chemistry, the PMP scaffold has become a cornerstone in modern targeted therapies. It has been deployed in the development of Dual Leucine Zipper Kinase (DLK) inhibitors for neurodegenerative diseases[5], and as a photoswitchable pharmacophore in "Photo-Rimonabant" for Cannabinoid Receptor 1 (CB1R) antagonism[6].

However, the most rigorous application of PMP engineering is found in the development of Soluble Adenylyl Cyclase (sAC) inhibitors. Early high-throughput screening identified TDI-10229, a potent sAC inhibitor featuring a pyrazole core substituted with methyl groups at the 1 and 5 positions[7].

While highly potent, the N-methyl pyrazole group presented a significant metabolic liability, prone to rapid oxidative clearance by cytochrome P450 enzymes[7]. To overcome this, medicinal chemists engaged in rigorous Structure-Activity Relationship (SAR) optimization. By replacing the 1-methyl group with a difluoromethyl group, researchers successfully eliminated the metabolic liability while retaining the crucial binding affinity (IC50 of 4.0 nM for compound 23)[8].

SAR optimization workflow for sAC inhibitors targeting N-methyl metabolic liabilities.

Protocol 2: Synthesis of Difluoromethyl-Pyrazole sAC Inhibitors

This advanced methodology details the synthesis of metabolically stable pyrazole cores via transmetalation[8].

Step 1: Halogen-Metal Exchange Treat a PMB-protected iodopyrazole intermediate with i-PrMgCl-LiCl at -40 °C[8]. Causality: The "Turbo Grignard" reagent (i-PrMgCl-LiCl) is critical here. It breaks up polymeric magnesium aggregates, facilitating a rapid and highly regioselective halogen-metal exchange at low temperatures, which prevents the degradation of the sensitive pyrazole core.

Step 2: Aldehyde Condensation Introduce the target benzaldehyde derivative to the formed organomagnesium intermediate[8]. Causality: The organomagnesium acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a secondary alcohol bridge.

Step 3: Deoxygenation Treat the resulting alcohol with TMSCl and NaI[8]. Causality: This specific reagent combination generates TMSI in situ. TMSI converts the alcohol into an unstable iodide intermediate that is subsequently reduced. This elegantly removes the hydroxyl group to yield a stable methylene bridge without requiring harsh, globally reducing conditions.